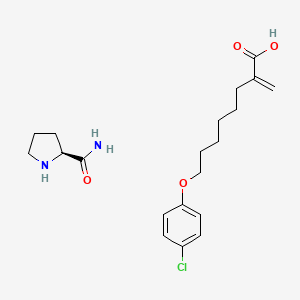
Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine is a chemical compound belonging to the class of triazines. It is characterized by its three nitrogen atoms positioned at the 1, 3, and 5 locations within a six-membered ring structure. This compound is known for its applications in various industrial and scientific fields, particularly in the formulation of biocides and preservatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine typically involves the reaction of formaldehyde with primary amines under controlled conditions. The process requires precise temperature and pH control to ensure the formation of the desired triazine ring structure.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, meeting the high demand in various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The triazine ring allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazines .
Applications De Recherche Scientifique
Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound serves as a biocide, effectively controlling microbial growth in various settings.
Medicine: Research is ongoing into its potential use as an antimicrobial agent in medical formulations.
Industry: It is widely used as a preservative in industrial products, including paints, coatings, and adhesives
Mécanisme D'action
The mechanism of action of Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This action is facilitated by its ability to penetrate the lipid bilayer and interfere with essential cellular processes .
Comparaison Avec Des Composés Similaires
Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine can be compared with other triazine derivatives, such as:
- Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine
- Hexahydro-1,3,5-tris(2-ethylhexyl)-s-triazine
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique physicochemical properties and biological activity. This makes it particularly effective as a biocide and preservative .
Propriétés
Numéro CAS |
3960-05-2 |
|---|---|
Formule moléculaire |
C15H33N3O3 |
Poids moléculaire |
303.44 g/mol |
Nom IUPAC |
1,3,5-tris(3-methoxypropyl)-1,3,5-triazinane |
InChI |
InChI=1S/C15H33N3O3/c1-19-10-4-7-16-13-17(8-5-11-20-2)15-18(14-16)9-6-12-21-3/h4-15H2,1-3H3 |
Clé InChI |
BYWNSSMFBBZKMO-UHFFFAOYSA-N |
SMILES canonique |
COCCCN1CN(CN(C1)CCCOC)CCCOC |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)





![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)
![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)

